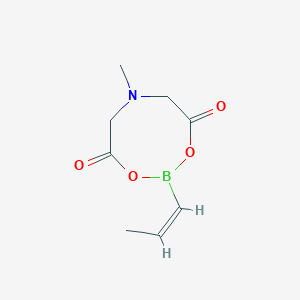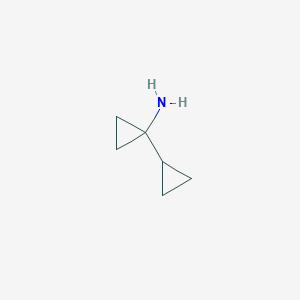
Tin(IV) tetrakis(trifluoromethanesulfonimide)
描述
Tin(IV) tetrakis(trifluoromethanesulfonimide) is an organometallic compound with the chemical formula Sn[N(SO2CF3)2]4. It is known for its high molecular weight and unique properties, making it a valuable reagent and catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Tin(IV) tetrakis(trifluoromethanesulfonimide) can be synthesized through the reaction of tin(IV) chloride with lithium trifluoromethanesulfonimide in an organic solvent such as dichloromethane. The reaction typically occurs at room temperature and requires stirring for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of tin(IV) tetrakis(trifluoromethanesulfonimide) generally follows the laboratory preparation route, with potential scaling up in larger reactors and optimization of reaction conditions to improve yield and purity .
化学反应分析
Types of Reactions
Tin(IV) tetrakis(trifluoromethanesulfonimide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trifluoromethanesulfonimide ligands are replaced by other ligands.
Coordination Reactions: It acts as a Lewis acid, forming complexes with Lewis bases.
Common Reagents and Conditions
Common reagents used in reactions with tin(IV) tetrakis(trifluoromethanesulfonimide) include organic solvents like dichloromethane and reagents such as lithium trifluoromethanesulfonimide. Reactions typically occur at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving tin(IV) tetrakis(trifluoromethanesulfonimide) depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions result in the formation of new tin complexes with different ligands .
科学研究应用
Tin(IV) tetrakis(trifluoromethanesulfonimide) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Electronics: It is used in the production of electronic components, including thin films and coatings.
Pharmaceuticals: It is explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of tin(IV) tetrakis(trifluoromethanesulfonimide) involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to form stable complexes with various ligands, facilitating catalytic and coordination reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Tin(IV) chloride: Another tin-based compound used in similar applications but with different reactivity and properties.
Indium(III) tris(trifluoromethanesulfonimide): A similar compound with indium instead of tin, used in catalysis and material science.
Aluminum trifluoromethanesulfonate: An aluminum-based compound with similar applications in catalysis.
Uniqueness
Tin(IV) tetrakis(trifluoromethanesulfonimide) is unique due to its high molecular weight and the presence of four trifluoromethanesulfonimide ligands, which impart distinct reactivity and stability compared to other similar compounds .
属性
IUPAC Name |
methylsulfinylmethane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-tris[bis(trifluoromethylsulfonyl)amino]stannylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2F6NO4S2.6C2H6OS.Sn/c4*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;6*1-4(2)3;/h;;;;6*1-2H3;/q4*-1;;;;;;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVMSYLGHHNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[Sn](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36F24N4O22S14Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746465 | |
| Record name | N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1708.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919356-21-1 | |
| Record name | N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 919356-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

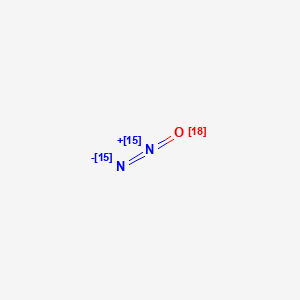
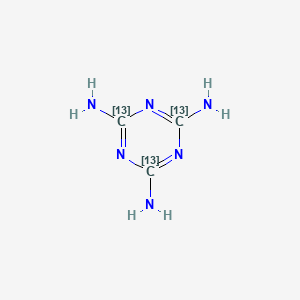
![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)
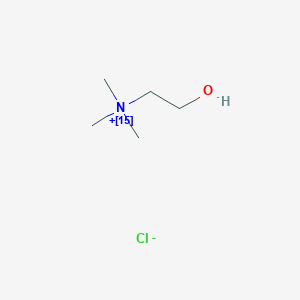
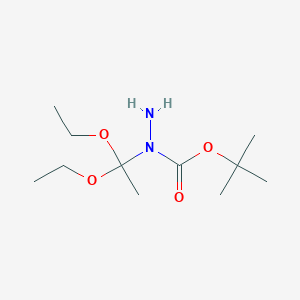
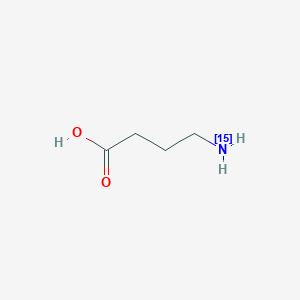
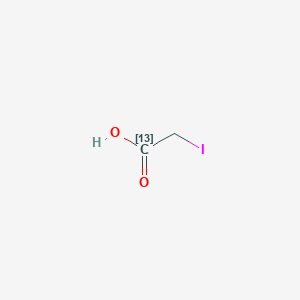
![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)
